Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate
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Overview
Description
Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate is an organic compound with the molecular formula C19H19NO7 It is a derivative of isophthalic acid and is characterized by the presence of dimethoxybenzoyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate typically involves the following steps:
Starting Materials: The synthesis begins with isophthalic acid, which is esterified to form dimethyl isophthalate.
Amidation: The dimethyl isophthalate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophiles such as bromine or nitrating agents.
Major Products:
Hydrolysis: Dimethyl 5-aminoisophthalate and 3,4-dimethoxybenzoic acid.
Reduction: Corresponding amines or alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the dimethoxybenzoyl group can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
- Dimethyl 5-((3,5-dimethoxybenzoyl)amino)isophthalate
- Dimethyl 5-((4-methoxybenzoyl)amino)isophthalate
- Dimethyl 5-((3,4,5-trimethoxybenzoyl)amino)isophthalate
Comparison: Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate is unique due to the specific positioning of the methoxy groups on the benzoyl ring, which can affect its reactivity and interactions. Compared to its analogs, it may exhibit different physical and chemical properties, influencing its suitability for various applications.
Properties
IUPAC Name |
dimethyl 5-[(3,4-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7/c1-24-15-6-5-11(10-16(15)25-2)17(21)20-14-8-12(18(22)26-3)7-13(9-14)19(23)27-4/h5-10H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAXLEDHMBAFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349398-89-6 |
Source
|
Record name | DIMETHYL 5-((3,4-DIMETHOXYBENZOYL)AMINO)ISOPHTHALATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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